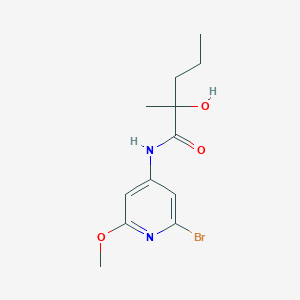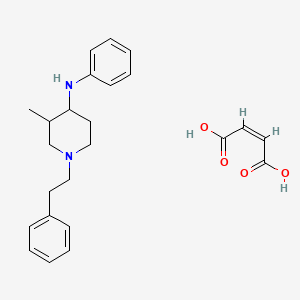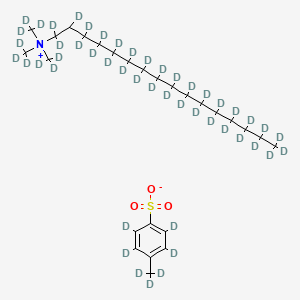![molecular formula C18H14ClNO3 B13851916 2-chloro-6-[(4-methoxyphenyl)methoxy]-3-Quinolinecarboxaldehyde CAS No. 1180526-41-3](/img/structure/B13851916.png)
2-chloro-6-[(4-methoxyphenyl)methoxy]-3-Quinolinecarboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-[(4-methoxyphenyl)methoxy]quinoline-3-carbaldehyde is a quinoline derivative known for its diverse applications in scientific research. Quinoline derivatives are well-known for their biological and pharmacological activities, making them valuable in medicinal chemistry .
Preparation Methods
The synthesis of 2-chloro-6-[(4-methoxyphenyl)methoxy]quinoline-3-carbaldehyde typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with 4-methoxybenzyl alcohol under specific conditions. The reaction is often catalyzed by a base such as sodium carbonate in a suitable solvent like ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can yield quinoline-3-methanol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of quinoline derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-6-[(4-methoxyphenyl)methoxy]quinoline-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: It serves as a probe in studying biological pathways involving quinoline derivatives.
Medicine: Its derivatives are investigated for potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-chloro-6-[(4-methoxyphenyl)methoxy]quinoline-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific derivative and its application .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives like 2-chloroquinoline-3-carbaldehyde and 6-methoxyquinoline-3-carbaldehyde. Compared to these, 2-chloro-6-[(4-methoxyphenyl)methoxy]quinoline-3-carbaldehyde offers unique properties due to the presence of the 4-methoxyphenylmethoxy group, which can enhance its biological activity and specificity .
Properties
CAS No. |
1180526-41-3 |
|---|---|
Molecular Formula |
C18H14ClNO3 |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
2-chloro-6-[(4-methoxyphenyl)methoxy]quinoline-3-carbaldehyde |
InChI |
InChI=1S/C18H14ClNO3/c1-22-15-4-2-12(3-5-15)11-23-16-6-7-17-13(9-16)8-14(10-21)18(19)20-17/h2-10H,11H2,1H3 |
InChI Key |
KKXALDMALFRENU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC3=CC(=C(N=C3C=C2)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(Dimethylamino)propoxy]-2-methoxyaniline](/img/structure/B13851833.png)
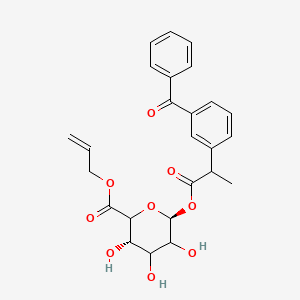
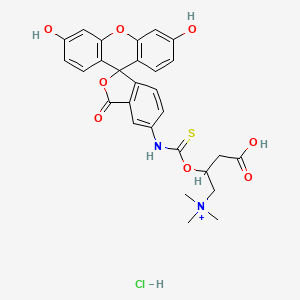
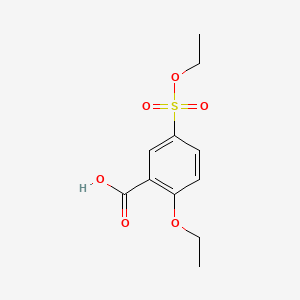
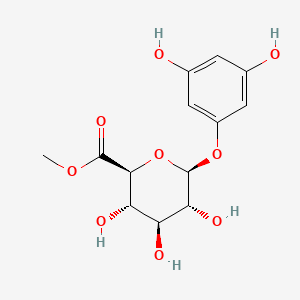
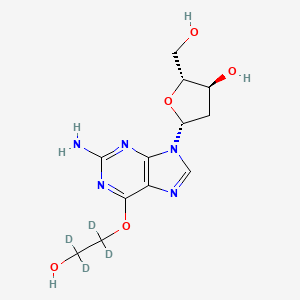
![3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid](/img/structure/B13851876.png)
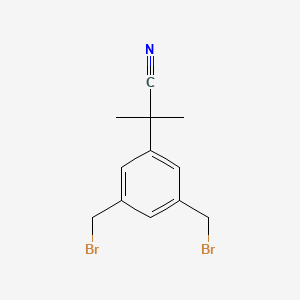
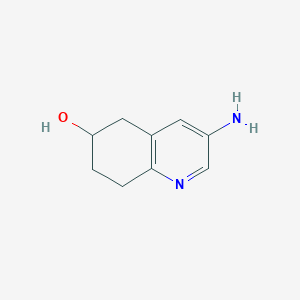
![2-amino-7-ethyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,6-dihydropurin-9-ium-6-olate](/img/structure/B13851892.png)
